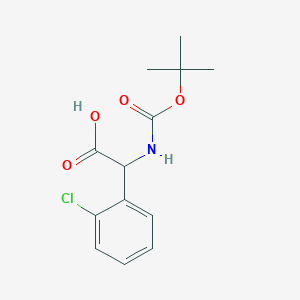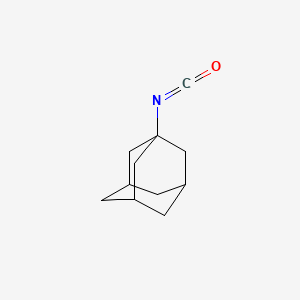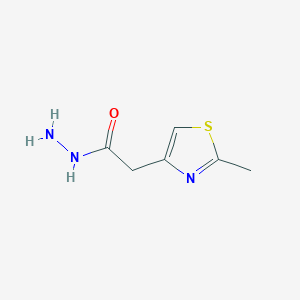
2-(2-氨基-1,3-噻唑-4-基)-1-苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone” is a derivative of 2-aminothiazole . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.6±0.1 g/cm3, boiling point of 426.8±37.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 71.9±3.0 kJ/mol, flash point of 211.9±26.5 °C, index of refraction of 1.663, molar refractivity of 51.0±0.5 cm3, and polar surface area of 126 Å2 .科学研究应用
Anti-Diabetic Agents
Compounds derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone have been synthesized and evaluated for their potential as anti-diabetic agents . These compounds were tested for their ability to inhibit the α-glucosidase enzyme, a key enzyme involved in the breakdown of carbohydrates in the digestive system . The inhibition of this enzyme can help control blood sugar levels, making these compounds potentially valuable in the treatment of diabetes .
Antimicrobial Agents
2-Aminothiazoles, a class of compounds that includes 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . These include roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Anti-Cancer Agents
Thiazole derivatives, including those derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, have been used in the treatment of cancer . The exact mechanisms of action are not fully understood, but these compounds have shown promise in preclinical studies .
Antiviral Agents
Some thiazole derivatives have been shown to have antiviral properties . While more research is needed, these compounds could potentially be used in the development of new antiviral drugs .
Antioxidant Agents
Thiazole derivatives have also been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-Inflammatory and Analgesic Agents
Compounds derived from 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone have been studied for their anti-inflammatory and analgesic (pain-relieving) properties . These compounds could potentially be used in the development of new drugs for the treatment of conditions characterized by pain and inflammation .
未来方向
作用机制
Target of Action
Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine and 4-(2-amino-1,3-thiazol-4-yl)phenol have been found to interact withBiotin carboxylase and Leukotriene A-4 hydrolase respectively. These targets play crucial roles in various biological processes.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may influence pathways related tobiotin metabolism and leukotriene metabolism .
Result of Action
It is suggested that 2-aminothiazole derivatives, which include this compound, have shown potential in anticancer drug discovery . This suggests that the compound may have a role in inhibiting cancer cell proliferation.
属性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNWEDRWWVJFHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364284 |
Source


|
| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone | |
CAS RN |
57626-32-1 |
Source


|
| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)




![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)



